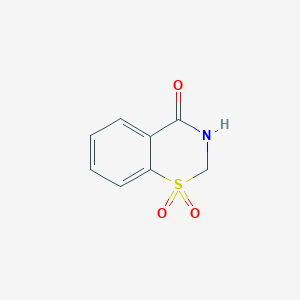

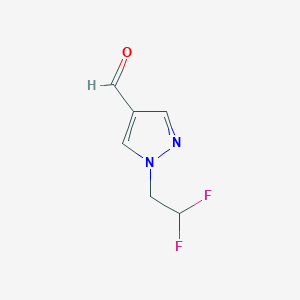

![molecular formula C19H16ClNO2 B2529010 4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene CAS No. 477887-88-0](/img/structure/B2529010.png)

4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorophenyl derivatives with other organic substrates. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid in the presence of a base like potassium or sodium carbonate in a DMF medium at room temperature . This suggests that the synthesis of 4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene could potentially involve similar reactants and conditions, with the addition of an imino group to the core structure.

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl and benzoyl groups has been studied using various computational methods, including Density Functional Theory (DFT). The geometrical parameters obtained from X-ray diffraction studies are often in agreement with those calculated using DFT, indicating the reliability of computational methods in predicting molecular structures . The presence of the imino group in the compound of interest would likely contribute to its molecular geometry and electronic structure, which could be analyzed using similar computational techniques.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl and benzoyl-containing compounds can be inferred from studies on similar molecules. For example, the reactivity descriptors, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, provide insights into the charge transfer within the molecule and its potential to participate in chemical reactions . The imino group in the compound of interest would be expected to influence its reactivity, potentially making it more reactive towards nucleophiles due to the presence of an electrophilic carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be characterized by spectroscopic methods and computational analyses. FT-IR spectroscopy is commonly used to confirm the structure of synthesized compounds, and the vibrational wavenumbers can be computed and assigned using computational methods . The first hyperpolarizability is a property related to the non-linear optical (NLO) behavior of a molecule and can be determined computationally . The NBO (Natural Bond Orbital) analysis provides information on hyper-conjugative interactions and charge delocalization, which are important for understanding the stability of the molecule . These methods could be applied to the compound of interest to determine its physical and chemical properties.

科学的研究の応用

Photolytic and Synthetic Applications

Photochemistry and Synthetic Utility : Photolysis of certain 1,2-dihydronaphthalene derivatives has been studied, demonstrating the formation of various products through singlet chemistry, which can be applied in synthetic pathways for complex molecules (Duguid & Morrison, 1991). This underscores the photochemical behavior of dihydronaphthalene derivatives under specific conditions, potentially applicable to the synthesis of compounds similar to the one .

Aromatic Substitutions with Rearrangements : Research into chlorination and related reactions of naphthol derivatives has clarified structures and reaction pathways, which are essential for designing synthetic strategies involving aromatic substitutions with rearrangements. These findings are foundational for understanding how similar compounds might react under various conditions (Mare & Suzuki, 1968).

Catalytic and Synthetic Modifications

Catalytic Activity in Asymmetric Epoxidation : The development of heterogeneous catalysts based on dihydronaphthalene derivatives for the asymmetric epoxidation of alkenes represents a significant application in synthetic chemistry. This research demonstrates the potential of dihydronaphthalene derivatives in catalysis, particularly in enantioselective transformations (Zhao et al., 2007).

Enantioselective Synthesis : The enantioselective synthesis of 1,2-dihydronaphthalenes using N-heterocyclic carbene-catalyzed reactions under oxidative conditions highlights the potential for creating stereochemically complex molecules from simple precursors. Such methodologies could be adapted for the synthesis and functionalization of compounds like "4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene" (Perveen et al., 2017).

Antimicrobial and Antifungal Applications

- Antifungal and Antibacterial Agents : Derivatives of dihydronaphthalene have been explored for their potent antifungal and antibacterial properties, showcasing the broader pharmacological potential of these compounds. The synthesis of such derivatives using green methodologies further highlights their relevance in medicinal chemistry (Tandon et al., 2010).

特性

IUPAC Name |

[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-13-6-8-15(9-7-13)19(22)23-21-12-16-11-10-14-4-2-3-5-17(14)18(16)20/h2-9,12H,10-11H2,1H3/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCVKSYILXHGEA-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON=CC2=C(C3=CC=CC=C3CC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(C3=CC=CC=C3CC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

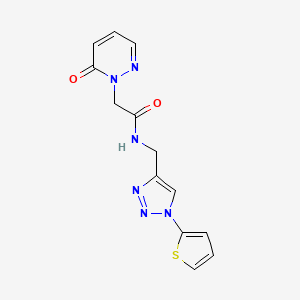

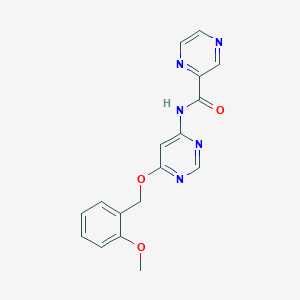

![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)

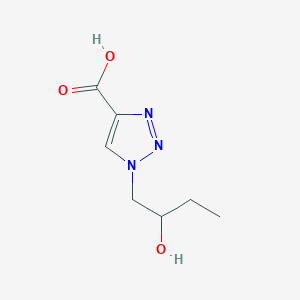

![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)

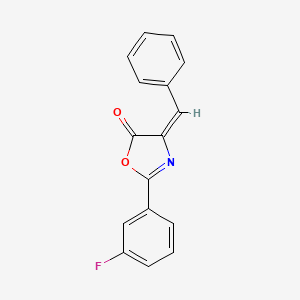

![N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2528934.png)

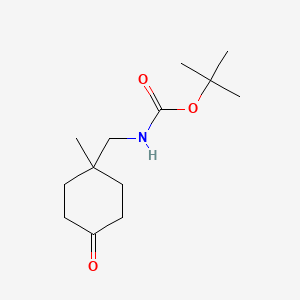

![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)

![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)

![5-Ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2528947.png)